molecular formula C20H27N3O3 B2799454 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1207028-59-8

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2799454
CAS No.: 1207028-59-8
M. Wt: 357.454
InChI Key: KBCLKEFIYJRJAQ-UHFFFAOYSA-N
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Description

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a piperidine ring, and a methoxybenzyl group, making it a versatile molecule for diverse applications.

Scientific Research Applications

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent to form 1-(furan-2-ylmethyl)piperidine.

    Urea Formation: The intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea: Contains a chlorine atom in place of the methoxy group.

Uniqueness

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-25-18-6-4-16(5-7-18)13-21-20(24)22-14-17-8-10-23(11-9-17)15-19-3-2-12-26-19/h2-7,12,17H,8-11,13-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCLKEFIYJRJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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